Product packaging for Butyl 3-chloropropylsulfonate(Cat. No.:CAS No. 146475-47-0)

Butyl 3-chloropropylsulfonate

Cat. No.: B028797
CAS No.: 146475-47-0
M. Wt: 214.71 g/mol
InChI Key: MJHBOVFGBJXYQE-UHFFFAOYSA-N
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Description

Butyl 3-chloropropylsulfonate is a bifunctional organic compound of significant interest in advanced chemical research and development. This molecule features a sulfonate ester group and a terminal chloroalkyl chain, making it a valuable intermediate for constructing more complex structures and for studying fundamental reaction mechanisms. In synthetic organic chemistry, this compound serves as a key precursor in nucleophilic substitution and cyclization reactions. The sulfonate group is an excellent leaving group, facilitating reactions with various nucleophiles, while the chloropropyl moiety can act as an alkylating agent or be used to introduce a three-carbon spacer. Research indicates that analogous 3-chloropropyl sulfone compounds can undergo efficient intramolecular cyclization under basic conditions to form cyclopropane derivatives, a transformation valuable for accessing strained ring systems . Furthermore, short-chain alkyl sulfonates find application in specialized fields such as the formulation of pesticides and as hydrotropes or adjuvants, highlighting their utility in modifying physicochemical properties . With the molecular formula C 7 H 15 ClO 3 S, this reagent is characterized by its distinct structural features that drive its reactivity . Researchers utilize this compound in material science for polymer modification, in medicinal chemistry as a building block, and in methodological studies to develop new synthetic pathways. This product is intended for research purposes by qualified laboratory professionals. Please handle with appropriate care and refer to the material safety data sheet (MSDS) for safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClO3S B028797 Butyl 3-chloropropylsulfonate CAS No. 146475-47-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl 3-chloropropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15ClO3S/c1-2-3-6-11-12(9,10)7-4-5-8/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHBOVFGBJXYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOS(=O)(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437523
Record name Butyl 3-chloropropylsulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146475-47-0
Record name Butyl 3-chloropropylsulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-propane-1-sulfonic acid butyl ester
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Synthetic Methodologies and Precursor Chemistry of Butyl 3 Chloropropylsulfonate

Established Synthetic Pathways for Butyl 3-chloropropylsulfonate

The formation of this compound is primarily achieved through well-established esterification reactions, with alternative methods providing routes for derivatization.

Esterification Routes Involving Butyl Alcohol and Chloropropylsulfonyl Halides

The most direct and common method for synthesizing this compound is the esterification reaction between an alcohol, in this case, n-butanol, and a sulfonyl halide, specifically 3-chloropropanesulfonyl chloride. googleapis.com This type of reaction is a standard procedure for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com

The mechanism involves a straightforward nucleophilic attack by the oxygen atom of the butyl alcohol on the electrophilic sulfur atom of 3-chloropropanesulfonyl chloride. youtube.com This attack displaces the chloride ion from the sulfonyl group, forming a protonated sulfonate ester intermediate. A base, typically pyridine (B92270), is commonly included in the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. youtube.com An important stereochemical aspect of this reaction is that it proceeds with the retention of configuration at the alcohol's carbon atom, as the C-O bond is not broken during the process. youtube.com

Alternative Synthetic Strategies for this compound Derivatization

Beyond the standard esterification with sulfonyl chlorides, other strategies exist for the synthesis of sulfonate esters, which could be adapted for this compound and its derivatives.

One innovative approach is a visible-light-induced, one-pot, multicomponent reaction. nih.govrsc.org This method can generate aryl sulfonic esters from arylazo sulfones, a sulfur dioxide surrogate such as DABCO·(SO₂)₂, and an alcohol. nih.govrsc.org In the context of this compound, this would involve using butyl alcohol as the alcohol component. The reaction is typically facilitated by a copper catalyst and an acid additive under mild conditions. nih.govrsc.org

Another alternative involves using dimethyl sulfate (B86663) (DMS) or diethyl sulfate (DES) as alkoxysulfonylation reagents. researchgate.net This protocol is noted for its operational simplicity, as it can be performed without the need for a solvent, catalyst, or base. researchgate.net Furthermore, sulfonate esters can be prepared from thiols through an oxidation-promotion process using hydrogen peroxide and phosphorus oxychloride. researchgate.net

Optimization of Reaction Conditions for this compound Synthesis

The yield and purity of this compound are highly dependent on the reaction conditions. Optimizing solvent systems, catalytic promoters, and physical parameters like temperature and pressure is crucial for an efficient synthesis.

Impact of Solvent Systems on Reaction Efficiency and Selectivity in this compound Formation

The choice of solvent significantly influences the efficiency of sulfonate ester synthesis. Research on visible-light-induced synthesis of sulfonic esters has shown that chlorinated solvents tend to provide superior results. nih.govrsc.org Dichloromethane (CH₂Cl₂), in particular, demonstrated better performance and higher yields compared to other solvents. nih.govrsc.org Conversely, solvents such as dimethylformamide (DMF) and 1,4-dioxane (B91453) were found to be ineffective, yielding no target product. nih.govrsc.org

Table 1: Effect of Different Solvents on Sulfonic Ester Synthesis Yield Data adapted from a study on visible-light-induced sulfonic ester synthesis. nih.gov

SolventYield (%)
Dichloromethane (CH₂Cl₂)High
1,2-Dichloroethane (DCE)Increased
Acetonitrile (B52724) (MeCN)< 40%
Toluene< 40%
Tetrahydrofuran (THF)< 40%
1,4-DioxaneTrace/None
Dimethylformamide (DMF)None

In other related catalytic reactions, such as direct amidations, the use of ester solvents like tert-butyl acetate (B1210297) has been explored. rsc.org These solvents are considered more sustainable and are effective at solubilizing polar substrates, which could be a relevant consideration for scaling up the synthesis of this compound. rsc.org

Evaluation of Catalytic Systems and Promoters in this compound Synthesis

Various catalytic systems and promoters can be employed to enhance the rate and yield of sulfonate ester formation. In the conventional synthesis using a sulfonyl chloride, a base like pyridine acts as a crucial promoter by scavenging the HCl byproduct. youtube.com

For alternative synthetic routes, different types of catalysts are essential. In the visible-light-induced synthesis of sulfonic esters, copper(I) iodide (CuI) is used as a coupling catalyst, often in conjunction with an acid additive like HCl. nih.govrsc.org Studies have optimized the amount of CuI, finding that 0.1 equivalents is sufficient, with larger amounts not providing any significant improvement in yield. rsc.org Other research into esterification reactions has successfully utilized catalysts such as ion exchange resins and heteropoly acids supported on mesoporous materials like SBA-15. semanticscholar.orgresearchgate.net For instance, the esterification of monochloroacetic acid with n-butanol showed high efficiency with a supported heteropoly acid catalyst. researchgate.net

Table 2: Catalytic Systems Used in Sulfonate Ester and Esterification Reactions

Reaction TypeCatalyst/PromoterFunctionSource(s)
Alcohol + Sulfonyl ChloridePyridineAcid Scavenger youtube.com
Visible-Light SynthesisCopper(I) Iodide (CuI)Coupling Catalyst nih.govrsc.org
Acetic Acid + ButanolIon Exchange Resin (Amberlyst 15)Solid Acid Catalyst semanticscholar.org
Monochloroacetic Acid + ButanolSupported Heteropoly AcidSolid Acid Catalyst researchgate.net
Carboxylic Acid + AlcoholIonic Liquids (e.g., [bmim][HSO₄])Acidic Catalytic Solvent researchgate.net

Influence of Temperature and Pressure on the Yield and Purity of this compound

Temperature is a critical parameter in the synthesis of sulfonate esters. Generally, an increase in temperature leads to a higher reaction rate. enovatia.com In kinetic studies of the esterification of acetic acid with n-butanol, reaction rate constants were observed to increase with rising temperatures in the range of 351.15 K to 366.15 K (78°C to 93°C). semanticscholar.org However, there is often an optimal temperature beyond which the benefits diminish or adverse effects, such as the formation of by-products, occur. For the esterification of monochloroacetic acid with n-butanol, the optimal temperature was identified as 130°C. researchgate.net

Pressure is less frequently cited as a key variable for this specific synthesis under standard lab conditions. However, advanced hydrothermal processes demonstrate that pressure can significantly influence reaction conditions. nih.gov By decoupling temperature and pressure, it is possible to lower the degradation temperature of starting materials and accelerate reactions. nih.gov For example, using high-pressure water can facilitate the cleavage of hydrogen bonds and promote reactions at lower temperatures. nih.gov While not a standard approach for this specific sulfonate ester synthesis, it highlights a potential area for process optimization, particularly in industrial-scale production. In practice, many related syntheses are run at temperatures ranging from 0°C to ambient temperature for controlled reactivity. google.com

Mechanistic Investigations of Reactions Involving Butyl 3 Chloropropylsulfonate

Nucleophilic Substitution Reactions with Butyl 3-chloropropylsulfonate

Nucleophilic substitution is a fundamental class of reactions in which an electron-rich nucleophile selectively attacks and forms a bond with an electron-deficient electrophilic center, displacing a leaving group. In this compound, two primary carbons are susceptible to nucleophilic attack: the carbon atom bonded to the sulfonate oxygen and the carbon atom bonded to the chlorine.

The bimolecular nucleophilic substitution (S_N2) reaction is a concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. wikipedia.org The rate of an S_N2 reaction is highly dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, typically the conjugate base of a strong acid. masterorganicchemistry.com

The sulfonate moiety (-OSO₂R) in this compound is an excellent leaving group. Its effectiveness stems from the ability of the resulting sulfonate anion to stabilize the negative charge through resonance across the three oxygen atoms. This delocalization makes the anion a very weak base and therefore stable in solution, facilitating its departure from the carbon center. youtube.com The conjugate acids of sulfonate esters, such as p-toluenesulfonic acid (pKa ≈ -2.8) and methanesulfonic acid (pKa ≈ -1.9), are strong acids, highlighting the stability of their conjugate bases. youtube.com Compared to halides, sulfonates like tosylate, mesylate, and, by extension, the butylsulfonate group, are considered superior leaving groups. wikipedia.org This makes the primary carbon attached to the sulfonate group a highly reactive electrophilic site for S_N2 reactions. youtube.com

Interactive Table: Comparison of Leaving Group Abilities

This table compares the approximate pKₐ of the conjugate acid (pKₐH) for various leaving groups. A lower pKₐH value indicates a stronger acid and a more stable conjugate base, which corresponds to a better leaving group.

Leaving GroupConjugate Acid (HA)pKₐ of HA (approx.)Leaving Group Ability
I⁻ (Iodide)HI-10Excellent
Br⁻ (Bromide)HBr-9Excellent
H₂O (Water)H₃O⁺-1.7Good
Cl⁻ (Chloride)HCl-7Good
RSO₃⁻ (Sulfonate)RSO₃H-2 to -3Excellent
F⁻ (Fluoride)HF3.2Poor
HO⁻ (Hydroxide)H₂O15.7Very Poor

This compound possesses two electrophilic centers: the carbon alpha to the sulfonate group and the carbon alpha to the chlorine atom. While the sulfonate is a better leaving group than chloride, the chloropropyl moiety can also participate in chemical transformations. google.com.pg The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a strong nucleophile.

In a typical S_N2 reaction, a nucleophile will preferentially attack the carbon attached to the superior leaving group. Therefore, reactions with this compound would be expected to primarily yield substitution at the sulfonate end. However, the reactivity of the C-Cl bond cannot be disregarded. Under certain conditions, such as with a large excess of a nucleophile or at elevated temperatures, a second substitution may occur. Furthermore, if the primary reaction site is blocked or if specific catalysts are used, the chloropropyl group can become the primary site of reaction. For instance, in the synthesis of certain compounds, haloalkyl sulfonates are used specifically for their ability to act as bifunctional electrophiles, allowing for sequential or intramolecular reactions. google.com.pg

Elucidation of Elimination Reaction Pathways Mediated by this compound

Alkyl sulfonates, like alkyl halides, can undergo elimination reactions in the presence of a base to form alkenes. youtube.com For a primary substrate like this compound, the most likely pathway is the bimolecular elimination (E2) mechanism, which competes directly with the S_N2 pathway. wikipedia.org The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously, forming a double bond.

The outcome of the reaction (substitution vs. elimination) is influenced by several factors:

The nature of the nucleophile/base: Strong, sterically hindered bases favor E2 elimination, while strong, unhindered nucleophiles that are weak bases favor S_N2 substitution. youtube.com For example, hydroxide (B78521) (OH⁻) is both a strong nucleophile and a strong base, often leading to a mixture of S_N2 and E2 products with primary substrates. youtube.com

Reaction temperature: Higher temperatures generally favor elimination over substitution.

In the case of this compound, a base could abstract a proton from the carbon beta to the sulfonate group, leading to the formation of an alkene and the displacement of the butylsulfonate anion. The presence of the chloro-substituent on the gamma-carbon could influence the regioselectivity of the elimination if other beta-hydrogens were available, but in this specific structure, only one position is beta to the leaving group.

Studies on Rearrangement Processes Involving this compound Intermediates

Rearrangement reactions involve the migration of a group (like an alkyl, aryl, or hydride) from one atom to another within a molecule. byjus.com Such processes are common for reaction intermediates like carbocations, often leading to a more stable species. msu.edu

For a primary sulfonate like this compound, the formation of a primary carbocation via an S_N1/E1 pathway is highly unfavorable under typical conditions. These mechanisms generally proceed through the most stable possible carbocation intermediate. wiley-vch.de Therefore, rearrangements involving a discrete carbocation intermediate are unlikely.

However, other types of rearrangements could be envisaged. For example, neighboring group participation (anchimeric assistance) by the chlorine atom is a possibility, although it is less pronounced for chlorine compared to bromine or iodine. This would involve the chlorine atom acting as an internal nucleophile, displacing the sulfonate leaving group to form a cyclic chloronium ion intermediate. Subsequent attack by an external nucleophile would open this strained ring. msu.edu Such a process is a type of wikipedia.orgwikipedia.org-shift. byjus.com

More complex rearrangements, such as sigmatropic rearrangements, typically require specific structural features, like conjugated pi systems, which are absent in the parent molecule. byjus.comnih.gov Therefore, rearrangement processes are not a commonly expected pathway for this compound unless under specific, forcing conditions or if the initial product undergoes further transformation. mvpsvktcollege.ac.in

Exploration of Radical and Organometallic Reactions Utilizing this compound

The C-Cl and C-O(sulfonate) bonds in this compound can also be targeted in radical and organometallic reactions. Organometallic catalysts, particularly those based on transition metals like palladium, nickel, or copper, are adept at activating C-X bonds (where X is a halide or sulfonate) for cross-coupling and other transformations.

Alkyl sulfonates can serve as electrophiles in certain cross-coupling reactions, similar to alkyl halides. The differing reactivity between the C-O(sulfonate) and C-Cl bonds might allow for selective activation. For example, some palladium catalysts are known to preferentially activate C-Cl bonds over C-O bonds of sulfonates, or vice versa, depending on the ligand and reaction conditions. This selectivity could be exploited to use this compound as a building block in complex syntheses.

Radical reactions could be initiated by photolysis or radical initiators. This could lead to homolytic cleavage of the C-Cl bond, which is generally weaker than the C-O(sulfonate) bond, to form an alkyl radical. This radical intermediate could then undergo various reactions, such as radical cyclization if a suitable radical acceptor is present in the molecule, or intermolecular addition to an alkene.

Applications of Butyl 3 Chloropropylsulfonate in Complex Chemical Synthesis

Investigations into Polymer Chemistry Applications of Butyl 3-chloropropylsulfonate

Extensive research of scientific literature and chemical databases reveals a significant lack of published studies on the specific applications of this compound within the field of polymer chemistry. While the compound is commercially available and its basic chemical properties are documented, there is no readily accessible information detailing its use as a monomer for polymerization, as a polymerization initiator, or as a chain transfer agent in the synthesis of polymers.

General principles of polymer chemistry allow for speculation on its potential roles. For instance, the presence of a reactive chloropropyl group and a sulfonate ester suggests possible functionalities. The chloropropyl group could potentially act as a site for grafting reactions onto existing polymer backbones, or as a leaving group in certain types of initiation or termination steps. The sulfonate ester group could influence the solubility and other properties of a resulting polymer. However, without experimental evidence and published research, these remain theoretical possibilities.

Further investigation and dedicated research would be necessary to determine if this compound can be effectively utilized in polymer synthesis and to characterize the properties of any resulting polymeric materials. At present, the scientific literature does not provide the information required to elaborate on its applications in polymer chemistry.

Advanced Analytical Techniques for Butyl 3 Chloropropylsulfonate and Its Derivatives

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone in the structural analysis of Butyl 3-chloropropylsulfonate, providing detailed information about its atomic connectivity, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural assignment of organic molecules like this compound. libretexts.org By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed. oatext.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound will exhibit distinct signals for each unique proton environment. The chemical shift (δ) of these signals is influenced by the electronegativity of adjacent atoms and functional groups. The protons on the carbon adjacent to the sulfonate oxygen (C1') and the chlorine atom (C3) will be shifted downfield. The integration of the peaks corresponds to the number of protons, and the splitting patterns (multiplicity) reveal adjacent proton-proton couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons bonded to electronegative atoms like oxygen and chlorine will resonate at lower fields (higher ppm values). oregonstate.edu The carbon of the chloropropyl group attached to the chlorine (C-Cl) and the carbon of the butyl group attached to the sulfonate oxygen (C-O) are expected to be significantly deshielded. researchgate.net While ¹³C NMR is generally not quantitative due to relaxation effects, it is invaluable for confirming the carbon skeleton. oatext.com

Predicted NMR Data for this compound

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
CH₃- (Butyl)~0.9 (triplet)~13-14
-CH₂- (Butyl, C3')~1.4 (sextet)~18-19
-CH₂- (Butyl, C2')~1.7 (quintet)~30-31
-O-CH₂- (Butyl, C1')~4.2 (triplet)~70-75
-S-CH₂- (Propyl, C1)~3.4 (triplet)~50-55
-CH₂- (Propyl, C2)~2.3 (quintet)~28-30
-CH₂-Cl (Propyl, C3)~3.7 (triplet)~42-45

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. sysu.edu.cnpdx.edusigmaaldrich.comcarlroth.com Actual experimental values may vary based on solvent and other conditions.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the sulfonate group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent and typically appear in the region of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Other key absorptions include the C-H stretching of the alkyl chains (2850-3000 cm⁻¹), the C-O-S stretching vibration (~1000 cm⁻¹), and the C-Cl stretching band (~650-750 cm⁻¹). docbrown.infoyoutube.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While S=O stretches are also visible in Raman, C-S and S-S bonds, if present in derivatives, often give stronger and more easily identifiable signals in Raman spectra than in IR. The C-H bending and stretching vibrations of the butyl and propyl chains are also readily observed.

Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
S=OAsymmetric Stretch1350 - 1400Strong
S=OSymmetric Stretch1150 - 1200Strong
C-O-SStretch950 - 1050Medium-Strong
C-H (Alkyl)Stretch2850 - 2970Strong
C-H (Alkyl)Bend1370 - 1470Medium
C-ClStretch650 - 750Medium-Strong

Note: These are typical frequency ranges. researchgate.netspectroscopyonline.com The exact position and intensity can be influenced by the molecular environment.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr

For this compound (C₇H₁₅ClO₃S, Molecular Weight: 214.71 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z corresponding to the molecule containing the ³⁷Cl isotope, with an intensity about one-third that of the M⁺ peak. wpmucdn.com

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for sulfonate esters include cleavage of the C-O and S-O bonds. Expected fragment ions would include the loss of the butyl group ([M-57]⁺), the butoxy group ([M-73]⁺), or cleavage of the propyl chain. msu.edulibretexts.org

Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
214/216[C₇H₁₅ClO₃S]⁺Molecular Ion (M⁺, M+2)
157/159[C₃H₆ClO₃S]⁺Loss of Butyl radical (•C₄H₉)
141/143[C₃H₆ClS]⁺Loss of Butoxy radical (•OC₄H₉)
57[C₄H₉]⁺Butyl cation
77/79[C₃H₆Cl]⁺Chloropropyl cation

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for separating this compound from reaction mixtures, identifying impurities, and performing quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile or thermally labile compounds like sulfonate esters. pnrjournal.com A reversed-phase HPLC method is typically suitable for this compound.

A standard HPLC setup would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. pnrjournal.com The mobile phase would likely consist of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure good peak shape. oatext.compnrjournal.com Detection can be achieved using an ultraviolet (UV) detector, as the sulfonate group provides some UV absorbance, or more universally with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD). oatext.comoatext.com This method allows for the accurate determination of purity and the quantification of the compound in various samples.

Direct analysis of sulfonate esters by Gas Chromatography (GC) can be challenging due to their low volatility and potential for thermal degradation in the hot injector port. researchgate.net Therefore, analysis often requires derivatization to convert the analyte into a more volatile and thermally stable compound. libretexts.orgunlv.edu

Common derivatization strategies for compounds containing sulfonate groups include:

Esterification: Conversion of the sulfonate into a more volatile ester, for example, by reaction with an appropriate alcohol under acidic conditions. researchgate.net

Silylation: Reaction with a silylating agent (e.g., BSTFA or MTBSTFA) to replace active hydrogens, though this is more common for sulfonic acids than esters. libretexts.org

Reductive Cleavage and Derivatization: A more complex approach involves cleaving the sulfonate group and derivatizing the resulting products. researchgate.net

Once derivatized, the resulting volatile compound can be readily analyzed by GC, typically using a capillary column with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbon-containing derivatives, while a Mass Spectrometer (MS) detector offers definitive identification based on the fragment patterns of the derivative. iosrjournals.org

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment of this compound

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique widely used in organic chemistry to monitor the progress of reactions and assess the purity of compounds. researchgate.netyoutube.com For the synthesis of this compound, which typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with butanol, TLC serves as an invaluable tool for qualitative analysis at various stages of the process.

Reaction Monitoring:

The progress of the esterification reaction to form this compound can be effectively tracked using TLC. libretexts.org This involves spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials (e.g., butanol and 3-chloropropane-1-sulfonyl chloride) and a co-spot containing both the starting material and the reaction mixture. libretexts.orgyoutube.com

The principle relies on the different affinities of the reactants and products for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent system). As the reaction proceeds, the spot corresponding to the limiting reactant will diminish in intensity, while a new spot corresponding to the this compound product will appear and intensify. youtube.com The reaction is considered complete when the limiting reactant spot is no longer visible in the lane of the reaction mixture. libretexts.org The Retention Factor (Rƒ) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a specific solvent system and helps in identifying the components.

A hypothetical TLC analysis for monitoring the synthesis of this compound is detailed in the table below.

Lane on TLC Plate Sample Expected Observation Interpretation
1Butanol (Starting Material)A single spot at a specific Rƒ value (e.g., Rƒ1).Reference for one of the starting materials.
23-chloropropane-1-sulfonyl chloride (Starting Material)A single spot at a different Rƒ value (e.g., Rƒ2).Reference for the other starting material.
3Reaction Mixture (Time = 0)Spots corresponding to butanol and 3-chloropropane-1-sulfonyl chloride are visible.Confirms the initial presence of reactants.
4Reaction Mixture (Intermediate Time)Spots for both starting materials are visible, but a new spot for this compound (Rƒ3) appears.The reaction is in progress.
5Reaction Mixture (Completion)The spot for the limiting reactant has disappeared, and the product spot (Rƒ3) is prominent.The reaction has reached completion.

Purity Assessment:

TLC is also a primary method for the preliminary purity assessment of a synthesized and purified sample of this compound. libretexts.org A dilute solution of the final product is spotted on a TLC plate and developed in an appropriate solvent system. The appearance of a single, well-defined spot indicates a high degree of purity. libretexts.org Conversely, the presence of multiple spots suggests the existence of impurities, which could be unreacted starting materials, by-products, or decomposition products. libretexts.org The intensity of these extraneous spots can give a qualitative idea of the level of impurity. For instance, faint spots may indicate trace impurities, while spots of significant intensity point to a more substantial contamination. protocols.io

X-ray Crystallography for Definitive Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. nih.gov While specific crystallographic data for this compound itself is not prominently available in published literature, this method is the definitive standard for determining the solid-state structure of its crystalline derivatives. Should a crystalline derivative of this compound be synthesized, X-ray crystallography could elucidate its exact molecular structure.

The technique involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then detected and analyzed. This diffraction pattern contains detailed information about the electron density distribution within the crystal, from which a model of the molecular structure can be built and refined. nih.gov

Information Obtained from X-ray Crystallography:

A successful crystallographic analysis of a this compound derivative would yield a wealth of structural data, as outlined in the table below.

Structural Information Description
Connectivity and Bond Lengths Provides the exact sequence of atoms and the precise distances between them (e.g., C-C, C-S, S=O, C-O, C-Cl bond lengths).
Bond Angles Determines the angles between adjacent bonds, revealing the local geometry around each atom.
Torsional Angles Defines the conformation of the molecule, including the rotation around single bonds, such as those in the butyl chain and the propyl chain.
Stereochemistry Unambiguously determines the absolute configuration of any chiral centers within the molecule.
Intermolecular Interactions Reveals how molecules are arranged in the crystal lattice and identifies non-covalent interactions such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces that stabilize the crystal structure. nih.gov
Unit Cell Parameters Defines the dimensions and angles of the basic repeating unit of the crystal lattice.

This detailed structural information is crucial for understanding the physicochemical properties of the compound and for structure-activity relationship (SAR) studies, which are fundamental in the development of new chemical entities with specific functions. nih.gov

Theoretical and Computational Chemistry Studies of Butyl 3 Chloropropylsulfonate

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and vibrational frequencies.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical methods used in computational chemistry. Ab initio methods derive their results from first principles, without the inclusion of experimental data. DFT, a computationally more efficient alternative, calculates the electronic structure of a molecule based on its electron density.

For a molecule like Butyl 3-chloropropylsulfonate, DFT methods, such as the widely used B3LYP functional, would be employed to perform geometry optimization. researchgate.netsci-hub.st This process finds the lowest energy arrangement of the atoms, yielding key structural parameters like bond lengths, bond angles, and dihedral angles. These calculations are crucial for obtaining a foundational understanding of the molecule's stable form. Furthermore, DFT is used to compute electronic properties such as the molecular electrostatic potential (MEP), which can identify electron-rich and electron-poor regions, hinting at sites susceptible to nucleophilic or electrophilic attack. chemrxiv.org Parameters derived from these quantum calculations, like atomic charges, are often used to develop force fields for larger-scale molecular dynamics simulations. sci-hub.st

The flexibility of the butyl and 3-chloropropyl chains in this compound means the molecule can exist in numerous spatial arrangements, known as conformations. These arise from the rotation around single bonds (e.g., C-C, C-O, C-S). Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for converting between them.

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles. By systematically rotating key bonds and calculating the energy at each step, a conformational energy landscape is generated. This landscape reveals the low-energy, and therefore most populated, conformations. For instance, studies on similar flexible molecules have used DFT to calculate the relative free energies of various stable conformers in different solvents. umich.edu For this compound, this would involve analyzing the gauche and anti arrangements within its alkyl chains to determine the global minimum energy structure.

Table 1: Hypothetical Relative Energies of this compound Conformers

This table illustrates the type of data that would be generated from a computational conformational analysis. The values are for demonstrative purposes only.

Conformer Description (Dihedral Angles)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-Anti (Global Minimum)0.0065.2
Anti-Gauche0.8520.1
Gauche-Gauche1.5010.5
Gauche-Anti1.754.2

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions, including the identification of transient intermediates and high-energy transition states.

Sulfonate esters are well-known for their role as excellent leaving groups in nucleophilic substitution reactions. eurjchem.com this compound presents multiple electrophilic sites, primarily the carbon atoms attached to the sulfonate oxygen and the chlorine atom. Computational modeling can elucidate the preferred reaction pathways.

By modeling a reaction, for instance, the hydrolysis of the sulfonate ester, DFT calculations can determine whether the mechanism is concerted (a single step) or stepwise (involving an intermediate). researchgate.netnih.gov This involves locating the transition state structure for each step and calculating its energy, which corresponds to the activation energy of the reaction. Studies on the hydrolysis of aryl sulfonate esters have used DFT to debate the existence of a stable pentavalent intermediate, highlighting the power of computation to probe mechanistic questions that are difficult to resolve experimentally. researchgate.net Similarly, the nucleophilic substitution at the sulfonyl sulfur has been shown via DFT to proceed through a single S_N2-type transition state. mdpi.com

Table 2: Illustrative Calculated Energy Profile for a Hypothetical S_N2 Reaction

This table provides an example of calculated thermodynamic data for a reaction involving an alkyl sulfonate. Values are hypothetical.

SpeciesDescriptionRelative Enthalpy (kcal/mol)Relative Free Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.00.0
Transition State[Nucleophile---C---O-Sulfonate]‡+20.5+22.1
ProductsButyl-Nucleophile + 3-chloropropylsulfonate⁻-15.2-14.8

While this compound is achiral, it can participate in reactions that generate chiral products or exhibit regioselectivity.

Stereoselectivity: If this compound reacts with a chiral nucleophile, or if a reaction creates a new chiral center, computational methods can predict which stereoisomer will be preferentially formed. This is achieved by calculating the activation energies for the pathways leading to the different stereoisomers. The pathway with the lower activation energy will be kinetically favored. DFT studies on other catalytic systems have successfully rationalized experimentally observed stereoselectivity by analyzing noncovalent interactions in the transition states. researchgate.net

Regioselectivity: The molecule has two primary electrophilic carbon centers: the α-carbon of the butyl group and the γ-carbon of the chloropropyl group. A nucleophile could potentially attack either site. Computational modeling can determine the regioselectivity by comparing the activation barriers for nucleophilic attack at each position. The site with the lower barrier will be the preferred point of reaction.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This technique is particularly useful for studying condensed-phase systems, such as a solute in a solvent or molecules at an interface.

For this compound, MD simulations could offer insights into its behavior in different chemical environments. Based on simulations of similar long-chain alkyl sulfonates, MD can be used to study aggregation behavior, such as micelle formation in aqueous solutions. researchgate.netmit.edu Simulations can reveal how the molecule orients itself at an oil-water interface, which is crucial for surfactant applications. researchgate.net Furthermore, MD studies on alkyl sulfonates as part of ionic liquids have elucidated their nanostructure and intermolecular interactions. mdpi.com An MD simulation of this compound would involve placing the molecule in a simulation box filled with solvent molecules (e.g., water, an organic solvent) and calculating the forces between all atoms to simulate their motion over nanoseconds or longer.

Table 3: Potential Insights from MD Simulations of this compound

Simulation EnvironmentPotential Research Questions and Insights
Aqueous SolutionSolvation structure, hydration of the sulfonate group, potential for self-aggregation (micellization), diffusion coefficient.
Nonpolar Solvent (e.g., Hexane)Solvation in a hydrophobic environment, conformational preferences, potential for reverse micelle formation.
Oil/Water InterfaceMolecular orientation at the interface, calculation of interfacial tension, understanding of surfactant properties.
In a Polymer MatrixDiffusion and distribution within the polymer, interactions with polymer chains, potential plasticizing effects.

Environmental Disposition and Transformation Research of Butyl 3 Chloropropylsulfonate

Biodegradation Studies of Butyl 3-chloropropylsulfonate

The biodegradability of a chemical compound is a crucial determinant of its persistence and potential for accumulation in the environment. This process involves the metabolic breakdown of substances by microorganisms into simpler compounds.

Assessment of Aerobic and Anaerobic Degradation in Diverse Environmental Matrices

Aerobic Degradation: In the presence of oxygen, microorganisms are likely to initiate the degradation of this compound through the enzymatic cleavage of the ester bond. This would result in the formation of butanol and 3-chloropropanesulfonic acid. Butanol is a readily biodegradable alcohol that would likely be rapidly mineralized to carbon dioxide and water. The fate of 3-chloropropanesulfonic acid is more complex. The presence of the chlorine atom and the sulfonate group can increase the recalcitrance of the molecule. However, some microorganisms possess the enzymatic machinery to cleave carbon-halogen and carbon-sulfur bonds, ultimately leading to its breakdown.

Anaerobic Degradation: Under anaerobic conditions, the initial hydrolytic cleavage of the ester bond is also a probable first step. The subsequent degradation of butanol would proceed through fermentation pathways. The anaerobic degradation of 3-chloropropanesulfonic acid is expected to be slower than its aerobic counterpart. Reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom, is a potential pathway, followed by the cleavage of the sulfonate group. The ultimate end products under methanogenic conditions would be methane (B114726) and carbon dioxide.

It is important to note that the rate and extent of biodegradation will be highly dependent on the specific environmental matrix, including the microbial community present, nutrient availability, temperature, and pH.

Identification and Characterization of Biodegradation Products and Metabolites

Based on the predicted degradation pathways, the primary biodegradation products of this compound are expected to be:

Butanol: A four-carbon alcohol resulting from the hydrolysis of the ester linkage.

3-Chloropropanesulfonic acid: The sulfonated portion of the parent molecule remaining after ester hydrolysis.

Further metabolism of butanol would lead to the formation of butyrate (B1204436) and subsequently to smaller organic acids before complete mineralization. The breakdown of 3-chloropropanesulfonic acid would likely proceed through the removal of the chloride ion to form 3-hydroxypropanesulfonic acid or propanesulfonic acid, which would then be further degraded.

The identification and characterization of these metabolites would require laboratory studies using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to analyze samples from biodegradation assays.

Abiotic Transformation Processes

Abiotic transformation processes, which are not mediated by living organisms, can also contribute significantly to the environmental fate of a chemical.

Investigation of the Hydrolytic Stability of this compound in Aqueous Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. Sulfonate esters, such as this compound, can undergo hydrolysis, particularly under either acidic or basic conditions. The rate of hydrolysis is influenced by pH and temperature.

While specific experimental data for this compound is unavailable, it is anticipated that the ester linkage would be the primary site of hydrolytic attack. This would yield the same initial products as biodegradation: butanol and 3-chloropropanesulfonic acid. The reaction is expected to be slow at neutral pH and to increase in rate at both low and high pH values.

Environmental Mobility and Partitioning Characteristics

The environmental mobility of a chemical describes its movement between different environmental compartments, such as water, soil, and air. This is largely governed by its physical and chemical properties.

Partitioning Behavior:

The partitioning of this compound between different environmental phases can be predicted by its octanol-water partition coefficient (Kow) and its water solubility. While experimental values are not available, its structure suggests a moderate degree of hydrophilicity due to the polar sulfonate group, but also some lipophilicity from the butyl group. This would result in a moderate Kow, suggesting it could partition to some extent into organic matter in soil and sediment, but also remain significantly dissolved in the water phase.

Volatility:

The volatility of this compound is expected to be low due to its relatively high molecular weight and the presence of the polar sulfonate group. Therefore, significant partitioning to the atmosphere is unlikely.

Adsorption to Soil and Sediment:

The adsorption of this compound to soil and sediment particles will be influenced by the organic carbon content of the solid phase and the ionic strength of the water. The negatively charged sulfonate group may lead to repulsion from negatively charged clay surfaces, but the nonpolar butyl group could facilitate adsorption to organic matter.

Quantification of Soil Adsorption and Desorption Behavior of this compound

The adsorption and desorption characteristics of a chemical in soil are critical determinants of its mobility and bioavailability. These processes govern the partitioning of a substance between the solid and liquid phases of the soil, thereby influencing its potential to leach into groundwater, be taken up by organisms, or undergo degradation.

Adsorption is the process by which a chemical binds to soil particles, while desorption is its release from these particles back into the soil solution. The primary metric for quantifying this behavior is the soil adsorption coefficient (Koc), which describes the partitioning of a chemical between the organic carbon in the soil and the soil water. A high Koc value indicates a strong tendency for the chemical to bind to soil particles, resulting in lower mobility. Conversely, a low Koc value suggests weak binding and a higher potential for movement within the soil profile.

To illustrate the significance of the Koc value, the following table presents typical ranges for this coefficient and the corresponding soil mobility classification.

Soil Adsorption Coefficient (Koc)Mobility Class
< 50Very High
50 - 150High
150 - 500Moderate
500 - 2000Low
> 2000Immobile

This table is illustrative and does not represent experimental data for this compound.

Without experimental data, a definitive classification of this compound's soil mobility is not possible. However, based on predictive models, its mobility is likely to be in the moderate to high range.

Evaluation of Leaching Potential in Terrestrial Environmental Systems

The leaching potential of a chemical is its propensity to move through the soil profile with percolating water and potentially contaminate groundwater. This is a significant concern for water-soluble and mobile compounds. The leaching potential is primarily influenced by the chemical's adsorption characteristics (Koc) and its water solubility.

A compound with low adsorption to soil particles (low Koc) and high water solubility will have a greater tendency to leach. Conversely, a substance that is strongly adsorbed to soil and has low water solubility will be less likely to move into deeper soil layers and reach the groundwater.

Specific studies on the leaching of this compound have not been identified. However, its water solubility has been predicted to be relatively high. This, combined with a potentially moderate to high mobility (inferred from its likely Koc value), suggests that this compound may have a significant leaching potential in certain soil types, particularly those with low organic matter content.

The following table provides a general framework for assessing leaching potential based on a chemical's Koc and water solubility.

Soil Adsorption Coefficient (Koc)Water SolubilityLeaching Potential
LowHighHigh
LowLowModerate
HighHighModerate
HighLowLow

This table is illustrative. The leaching potential of this compound has not been experimentally determined.

Given its predicted properties, this compound would likely fall into the category of having a moderate to high leaching potential, warranting further investigation to confirm this behavior.

Bioaccumulation Potential and Environmental Implications (Focus on pathways and fate)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism's tissues that is higher than in the surrounding medium. This is a critical consideration for assessing the long-term environmental impact of a chemical, as it can lead to adverse effects in individual organisms and the transfer of the chemical through the food web.

The primary pathway for bioaccumulation of a substance like this compound in aquatic environments would be direct uptake from the water through the gills of fish and other aquatic organisms. In terrestrial systems, uptake by soil organisms and subsequent transfer to other organisms is a potential pathway. The ultimate fate of a bioaccumulated chemical can include metabolic breakdown within the organism or transfer to higher trophic levels.

A key indicator of bioaccumulation potential is the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity. A high Kow value suggests a greater affinity for fatty tissues and a higher potential for bioaccumulation. The bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state, is a direct measure of bioaccumulation.

There are no specific studies on the bioaccumulation of this compound. However, its octanol-water partition coefficient (log Kow) has been predicted to be relatively low. This suggests that this compound has a low potential for bioaccumulation in organisms.

The table below illustrates the general relationship between the log Kow and bioaccumulation potential.

Log KowBioaccumulation Potential
< 1Very Low
1 - 2Low
2 - 4Moderate
> 4High

This table is illustrative. The bioaccumulation potential of this compound has not been experimentally determined.

Based on its predicted low log Kow, this compound is not expected to significantly bioaccumulate. However, without experimental data from bioconcentration studies, this remains a prediction.

Conclusion and Future Research Directions for Butyl 3 Chloropropylsulfonate Studies

Synthesis of Key Research Findings and their Impact on Butyl 3-chloropropylsulfonate Chemistry

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from standard organic chemistry transformations. The primary route involves the esterification of 3-chloropropane-1-sulfonyl chloride with butanol. The precursor, 3-chloropropane-1-sulfonyl chloride, is synthesized from 1,3-propanesultone by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride. sigmaaldrich.comgoogle.com This process is a common method for preparing sulfonyl chlorides from cyclic sultones.

The reactivity of this compound is dictated by two primary electrophilic sites: the carbon atom of the butyl group attached to the sulfonate oxygen and the carbon atom bearing the chlorine atom. The sulfonate group is an excellent leaving group, making the butyl group susceptible to nucleophilic substitution. Similarly, the chlorine atom can be displaced by nucleophiles. This dual reactivity makes this compound a versatile bifunctional alkylating agent. Its utility has been noted in the synthesis of more complex molecules, such as in the preparation of prodrugs and modified calixarenes. google.comresearchgate.net

The impact of this chemistry lies in its potential for introducing a butoxy group and a chloropropyl group into various molecular scaffolds. This can be particularly useful in medicinal chemistry for modifying the pharmacokinetic properties of drug candidates or in materials science for creating novel polymers and functional materials.

Identification of Unexplored Research Avenues in this compound Synthesis and Reactivity

Despite its potential, the chemistry of this compound remains largely unexplored. Several avenues for future research can be identified:

Optimization of Synthesis: A systematic study to optimize the synthesis of this compound could lead to higher yields and purity. This could involve exploring different catalysts, reaction conditions, and purification methods.

Selective Reactivity Studies: A detailed investigation into the selective reactivity of the two electrophilic sites is warranted. Understanding how to control which site reacts preferentially with different nucleophiles would significantly enhance its synthetic utility. This could involve studying the influence of solvents, temperature, and the nature of the nucleophile.

Exploration of Novel Reactions: Investigating the participation of this compound in less common reaction types, such as transition metal-catalyzed cross-coupling reactions, could unveil new synthetic methodologies.

Polymerization Studies: The bifunctional nature of this compound suggests its potential as a monomer for the synthesis of novel polysulfonates. Research into its polymerization behavior, both alone and with other co-monomers, could lead to materials with interesting properties.

Prospective Methodological Advancements in the Study of this compound

Advancements in analytical and computational techniques can provide deeper insights into the properties and reactivity of this compound.

Advanced Spectroscopic Analysis: While standard spectroscopic data (NMR, IR, MS) can confirm the structure of the compound, advanced techniques could provide more detailed information. For instance, two-dimensional NMR techniques could help in unambiguously assigning all proton and carbon signals, while computational chemistry can be used to predict spectroscopic data and compare it with experimental results. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

Kinetic Studies: Detailed kinetic studies of its reactions with various nucleophiles would provide quantitative data on its reactivity and selectivity. This information is crucial for designing and optimizing synthetic processes.

Computational Modeling: Density Functional Theory (DFT) calculations could be employed to model the reaction pathways for nucleophilic substitution at both electrophilic centers. This would provide theoretical insights into the factors governing selectivity and reactivity, guiding experimental design.

Emerging Applications and Broader Scientific Impact of this compound in Chemical Science

The unique combination of a butyl sulfonate and a chloropropyl group in one molecule opens up possibilities for a range of emerging applications.

Medicinal Chemistry: As a bifunctional linker, this compound could be used to connect different pharmacophores, leading to the development of new drug conjugates with improved therapeutic profiles. Its role as a precursor to prodrugs, as suggested in patent literature, highlights its potential in drug delivery systems. google.com

Materials Science: The compound could serve as a building block for functional polymers and coatings. The sulfonate group can enhance water solubility and thermal stability, while the chloroalkyl group provides a handle for further functionalization or cross-linking.

Supramolecular Chemistry: Its use in the synthesis of modified calixarenes suggests a role in creating host-guest systems and molecular sensors. researchgate.net The butyl group can influence the lipophilicity of the resulting macrocycle, while the reactive chloropropyl group can be used to attach reporter groups or other functionalities.

The broader scientific impact of studying this compound lies in expanding the toolbox of synthetic organic chemists. A thorough understanding of its chemistry would provide a versatile and readily accessible building block for the construction of complex molecules with tailored properties, with potential applications spanning from medicine to materials science.

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Butyl 3-chloropropylsulfonate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonation of 3-chloropropyl derivatives under controlled conditions. For analogous sulfonate esters (e.g., aryl sulfonyl chlorides), reactions are conducted in inert atmospheres (e.g., nitrogen) using anhydrous solvents like dichloromethane or chloroform to minimize hydrolysis . Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) and structural confirmation using 1^1H/13^13C NMR . For this compound, ensure stoichiometric control of sulfonating agents and monitor reaction progress via TLC.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : For structural elucidation of the sulfonate group and alkyl chain conformation (1^1H NMR: δ 1.2–1.6 ppm for butyl protons; 13^13C NMR: δ 50–60 ppm for sulfonate-attached carbons) .
  • FT-IR : Confirm sulfonate ester formation (S=O stretching at 1150–1250 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : To validate molecular ion peaks and detect impurities .
  • HPLC with UV detection : Quantify purity and monitor degradation products .

Advanced Research Questions

Q. How can kinetic modeling optimize the synthesis of this compound under non-catalytic conditions?

  • Methodological Answer : Adapt methodologies from esterification kinetics studies (e.g., butyl lactate synthesis). Conduct time-resolved experiments at varying temperatures (e.g., 130–170°C) and fit data to pseudo-first-order or Arrhenius models . Use GC or HPLC to track reactant consumption. For example, in analogous systems, activation energies (EaE_a) for sulfonate ester formation range from 60–80 kJ/mol, with rate constants (kk) increasing exponentially with temperature . Computational tools like COMSOL Multiphysics® can model reactor-scale processes.

Q. How should researchers resolve contradictions in spectroscopic data when analyzing sulfonate derivatives?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR splitting or IR shifts) may arise from conformational isomerism or solvent effects. Cross-validate using:

  • Variable Temperature (VT) NMR : To assess dynamic rotational barriers in the sulfonate group .
  • DFT Calculations : Predict vibrational (IR) and electronic (UV) spectra for comparison with experimental data .
  • X-ray Crystallography : Resolve ambiguities in molecular geometry for crystalline intermediates .

Q. What mechanistic pathways explain side reactions during the sulfonation of 3-chloropropyl derivatives?

  • Methodological Answer : Competing pathways include:

  • Nucleophilic Substitution : Chloride displacement by sulfonate groups, favored in polar aprotic solvents .
  • Elimination : Formation of alkenes under high-temperature or basic conditions, detectable via GC-MS .
  • Hydrolysis : Hydrolytic cleavage of the sulfonate ester in aqueous environments, mitigated by anhydrous conditions .
    • Experimental Design : Use isotopic labeling (e.g., 18^{18}O in sulfonate) or trapping agents (e.g., D2_2O) to identify intermediates .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing reproducibility in sulfonate synthesis?

  • Methodological Answer : Employ:

  • ANOVA : Compare batch-to-batch variability in yield/purity.
  • Principal Component Analysis (PCA) : Identify outliers in spectroscopic datasets .
  • Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., confidence intervals for EaE_a) .

Q. How can researchers design experiments to investigate the stability of this compound under storage conditions?

  • Methodological Answer : Use accelerated stability testing:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze degradation products via LC-MS .
  • Arrhenius Predictions : Extrapolate shelf life from high-temperature data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.